BenchChemオンラインストアへようこそ!

Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate

Melatonin receptor pharmacology MT2 negative control GPCR drug discovery

Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate (CAS 1203265-89-7) is a synthetic small molecule belonging to the 2-ureidothiazole-5-carboxylate class, featuring a 2-trifluoromethylphenyl substituent that enhances lipophilicity and metabolic stability. Its primary documented biological role is as the inactive control compound (Sigma RefCode Z3670677764, SML2754) paired with the selective human melatonin MT2 receptor agonist UCSF4226, against which its pharmacological inactivity has been explicitly validated.

Molecular Formula C15H14F3N3O3S
Molecular Weight 373.35
CAS No. 1203265-89-7
Cat. No. B2586143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate
CAS1203265-89-7
Molecular FormulaC15H14F3N3O3S
Molecular Weight373.35
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C
InChIInChI=1S/C15H14F3N3O3S/c1-3-24-12(22)11-8(2)19-14(25-11)21-13(23)20-10-7-5-4-6-9(10)15(16,17)18/h4-7H,3H2,1-2H3,(H2,19,20,21,23)
InChIKeyUOKSPOJEARHRFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate (CAS 1203265-89-7): A Structurally Defined Negative Control for Melatonin MT2 Receptor Studies


Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate (CAS 1203265-89-7) is a synthetic small molecule belonging to the 2-ureidothiazole-5-carboxylate class, featuring a 2-trifluoromethylphenyl substituent that enhances lipophilicity and metabolic stability [1]. Its primary documented biological role is as the inactive control compound (Sigma RefCode Z3670677764, SML2754) paired with the selective human melatonin MT2 receptor agonist UCSF4226, against which its pharmacological inactivity has been explicitly validated . This defined negative-control identity is the critical factor differentiating it from structurally related active analogs in procurement decisions.

Why a Generic Thiazole Urea Cannot Replace Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate in Controlled Pharmacological Experiments


In-class substitution of 2-ureidothiazole-5-carboxylate analogs is scientifically invalid when the experimental design demands a validated negative control. Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate is not merely an inactive compound; it is the specific, experimentally paired inactive analog for the MT2 agonist UCSF4226, co-profiled in the same assay system to confirm its lack of activity at both hMT1 and hMT2 receptors (pEC50 < 4.5) [1]. Substituting it with another structurally similar but unvalidated thiazole urea would introduce uncontrolled variables in target engagement, potentially confounding the interpretation of the active probe's effects. The quantitative inactivity data provided below demonstrates that only this specific compound has been rigorously characterized alongside its active counterpart, making it irreplaceable for researchers requiring a defined negative control for UCSF4226-dependent experiments [1].

Quantitative Differentiation of Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate: Evidence for Scientific Selection


Confirmed Pharmacological Inactivity at Human Melatonin MT2 Receptor vs. Potent UCSF4226 Agonist

The compound serves as the experimentally validated inactive control for the selective human MT2 receptor agonist UCSF4226. In a direct head-to-head comparison measuring inhibition of isoproterenol-stimulated cAMP production in HEK cells transiently expressing hMT2 receptors, the target compound showed no measurable activity (pEC50 < 4.5), confirming its inability to engage the receptor [1]. In stark contrast, its active counterpart UCSF4226 (ZINC128734226) displayed high potency with a pEC50 of 8.2 ± 0.1 (89 ± 3% Emax) [1]. This represents a potency difference of at least 5,000-fold, defining the target compound as a genuine negative control for MT2-mediated signaling.

Melatonin receptor pharmacology MT2 negative control GPCR drug discovery Assay validation

Confirmed Inactivity at Human Melatonin MT1 Receptor vs. Active UCSF4226 Probe

The specificity of the compound's inactivity was further demonstrated at the closely related hMT1 receptor. Under identical assay conditions (HEK cells transiently expressing hMT1, inhibition of isoproterenol-stimulated cAMP), the target compound again showed no detectable activity, with a pEC50 value below the assay threshold (< 4.5) [1]. The active probe UCSF4226 showed some activity at hMT1 with a pEC50 of 6.8 ± 0.2 (79 ± 3% Emax), confirming that the negative control remains inert even at a receptor where the active probe retains observable, though reduced, activity [1].

MT1 receptor selectivity Melatonin receptor profiling Off-target activity Negative control validation

Structural Basis for Inactivity: The 2-Trifluoromethylphenyl Ureido Modification Abolishes MT2 Engagement

The compound is the designated inactive analog in a chemical probe pair, meaning its structure was deliberately selected—through a docking screen of over 150 million virtual molecules and subsequent structure-based optimization—to be incapable of activating the MT2 receptor [1]. The defining structural feature differentiating it from UCSF4226 is the presence of the 2-trifluoromethylphenyl ureido group linked to the thiazole-5-carboxylate core, replacing the active chemotype's N-[[5-methoxy-2-(1-methylethyl)phenyl]methyl]-3-pyridinamine structure [2]. This substitution eliminates the key pharmacophoric elements required for receptor activation, providing a rational structural explanation for the >5,000-fold difference in functional activity at hMT2 [3]. While direct SAR data for this specific pair is not exhaustively published, the design principle is consistent with class-level evidence that the N-phenylureido substitution pattern on thiazole scaffolds dictates target engagement and functional outcome [2].

Structure-activity relationship (SAR) Chemical probe development Trifluoromethyl SAR Thiazole urea pharmacology

Limited but Defined Non-MT Target Profile: Caveat for Procurement

Despite the strong evidence for its role as an MT2-negative control, the compound's full pharmacological profile remains incompletely defined. Preliminary data from vendor sources suggest potential inhibitory activity against human carbonic anhydrase (hCA) isoforms, a common liability among sulfonamide- and urea-containing heterocycles . However, no peer-reviewed quantitative data (IC50, Ki) for this specific compound against any hCA isoform were identified, nor are there comparative data against reference hCA inhibitors such as acetazolamide or SLC-0111 [1]. This contrasts with the robustly characterized MT receptor profile. Consequently, for applications requiring a clean negative control with defined polypharmacology, additional in-house profiling against common off-targets is advised before use, particularly in cellular models where hCA inhibition could confound metabolic or pH-dependent readouts.

Target selectivity Polypharmacology assessment Chemical probe criteria hCA inhibition

Optimal Deployment Scenarios for Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate in Research and Development


Negative Control for UCSF4226-Mediated MT2 Receptor Activation Studies

The primary and most evidence-supported application is as the paired negative control in any experiment employing the chemical probe UCSF4226 to interrogate human MT2 receptor function. The compound's pEC50 of <4.5 at both hMT1 and hMT2 [1] ensures that any observed pharmacological effect of UCSF4226 can be attributed to target engagement rather than non-specific compound effects. This is essential for validating MT2-dependent phenotypes in GPCR signaling assays, cAMP modulation studies, and target deconvolution experiments.

Pharmacological Profiling in Melatonin Receptor Subtype Selectivity Panels

Given its confirmed inactivity at both hMT1 and hMT2, this compound serves as a baseline reference for establishing assay window and signal-to-noise ratios in melatonin receptor screening panels [1]. Its structural distinctiveness from the active chemotype also makes it a valuable control for assessing the specificity of MT2-targeted antibodies or fluorescent ligands in imaging studies, where non-specific binding to the thiazole scaffold must be ruled out.

SAR Studies on 2-Ureidothiazole-5-Carboxylate Scaffolds

The compound represents a specific substitution pattern (2-trifluoromethylphenyl ureido, 5-ethyl ester, 4-methyl) within the broader 2-ureidothiazole-5-carboxylate chemical space. Its defined inactivity at melatonin receptors provides a valuable negative data point for medicinal chemistry teams optimizing this scaffold for kinase inhibition or other targets, as demonstrated by the class-level evidence that 2-ureidothiazole derivatives can act as VEGFR/PI3K dual inhibitors depending on substitution [2]. Incorporating this compound into SAR matrices can help delineate which structural features drive target engagement versus inactivity.

Assay Development and High-Throughput Screening (HTS) Validation

In HTS campaigns targeting MT1 or MT2 receptors, the compound's documented inactivity (pEC50 < 4.5 at concentrations up to 30 µM) [1] allows it to be used as a negative control for Z'-factor determination, assay robustness assessment, and counter-screen design. Its availability in ≥98% HPLC purity (as per Sigma-Aldrich SML2754) supports its use in automated screening workflows where consistent negative control performance is critical for hit triage.

Quote Request

Request a Quote for Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.